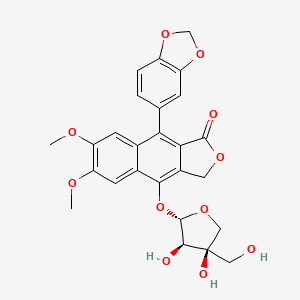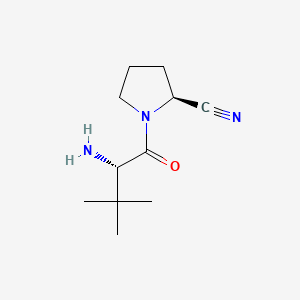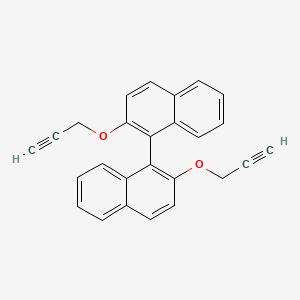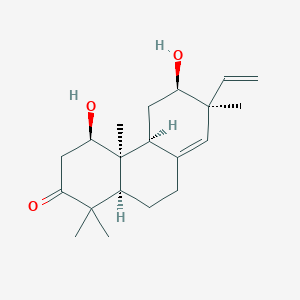
Tuberculatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tuberculatin is a natural arylnaphthalene lignan lactone isolated from various medicinal plants. It is known for its significant pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound has garnered attention due to its unique structural features and bioactivity, making it a valuable subject for scientific research and drug development.
準備方法
Synthetic Routes and Reaction Conditions
Tuberculatin can be synthesized through various chemical reactions involving the condensation of arylpropiolic acids. The synthesis typically involves multiple steps, including glycosylation and acetylation, to achieve the desired structure . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the arylnaphthalene lignan lactone skeleton.
Industrial Production Methods
Industrial production of diphyllin apioside involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves techniques such as chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
Tuberculatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of diphyllin apioside, such as diphyllin acetylapioside and diphyllin hydroxamic acid hybrids. These derivatives exhibit enhanced bioactivity and are often studied for their potential therapeutic applications .
科学的研究の応用
Tuberculatin has a wide range of scientific research applications, including:
Chemistry: It is used as a scaffold for the synthesis of new compounds with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: It is used in the development of new drugs and therapeutic agents
作用機序
Tuberculatin exerts its effects primarily through the inhibition of vacuolar ATPases (V-ATPases), which are enzymes involved in the acidification of intracellular compartments. By inhibiting V-ATPases, diphyllin apioside disrupts the pH balance within cells, leading to various biological effects, including antiviral, anticancer, and anti-inflammatory activities . The molecular targets and pathways involved in these effects include the inhibition of viral replication, induction of apoptosis in cancer cells, and suppression of inflammatory responses .
類似化合物との比較
Similar Compounds
Diphyllin: A closely related compound with similar pharmacological activities.
Podophyllotoxin: Another arylnaphthalene lignan lactone with significant anticancer properties.
Cleistanthin B: A diphyllinoside with antiviral and anticancer activities
Uniqueness
Tuberculatin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structural feature contributes to its potent bioactivity and makes it a valuable compound for drug development .
特性
分子式 |
C26H24O11 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1 |
InChIキー |
XIARCTMJGANPJU-AYRHNUGRSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |
同義語 |
4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin apioside tuberculatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)
![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)





